molecular formula C25H27N3O5 B357115 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 638133-69-4

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B357115
CAS No.: 638133-69-4
M. Wt: 449.5g/mol
InChI Key: LMINHNQJGXSZNW-XTQSDGFTSA-N
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Description

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with multiple functional groups, including a pyrrolidine ring, a pyridine ring, a morpholine moiety, and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: This step may involve a coupling reaction with a pyridine derivative.

    Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution or other suitable reactions.

    Formation of the Hydroxyphenyl Group:

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct configuration and functional group placement.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the double bonds or other reducible groups.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Potential use in studying biological pathways and interactions due to its complex structure.

Medicine

    Drug Development:

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy-(4-ethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione
  • (4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

Uniqueness

The uniqueness of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-2-15-33-20-5-3-19(4-6-20)23(29)21-22(18-7-9-26-10-8-18)28(25(31)24(21)30)12-11-27-13-16-32-17-14-27/h2-10,22,29H,1,11-17H2/b23-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMINHNQJGXSZNW-XTQSDGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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